molecular formula C22H24N4O2S B2476918 N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide CAS No. 2191266-30-3

N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide

Cat. No. B2476918
M. Wt: 408.52
InChI Key: GKEJGRSYSFTAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C22H24N4O2S and its molecular weight is 408.52. The purity is usually 95%.
BenchChem offers high-quality N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activities

Compounds with pyridazinone structures have been identified for their broad pharmacological activities. For example, pyridazino(4,5-b)indole-1-acetamide compounds have demonstrated cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities. This suggests a potential for similar compounds to be used in the development of treatments for related conditions (Dr. Valentin Habernickel, 2002).

Insecticidal Activities

Research into pyridine derivatives, such as N-morpholinium and piperidinium compounds, has highlighted their moderate to strong aphidicidal activities. This indicates the utility of structurally related compounds in developing new insecticides (E. A. Bakhite et al., 2014).

Antinociceptive Activity

Studies have also explored derivatives of 3(2H)‐pyridazinone for their antinociceptive (pain-relieving) activities. The research found that most compounds were more potent than aspirin in Koster's Test in mice, suggesting that similar compounds could have applications in pain management (D. Dogruer et al., 2000).

Synthesis Methodologies

The synthesis of N-substituted acetamides, including those with pyridazinone and pyrimidine rings, has been explored for their potential in medicinal chemistry. These methodologies contribute to the development of novel compounds with varied biological activities (N. Virk et al., 2018).

Therapeutic Applications

The research into compounds with pyridazinone and piperidinyl structures includes their evaluation for therapeutic applications, such as anticonvulsant, antiarrhythmic, antihypertensive, and antimicrobial activities. This broad range of activities underscores the potential versatility of compounds with structural similarities to "N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide" in scientific research and therapeutic development (J. Obniska et al., 2015; Barbara Malawska et al., 2002).

properties

IUPAC Name

N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-28-20-5-3-2-4-18(20)19-6-7-21(25-24-19)26-11-8-17(9-12-26)23-22(27)14-16-10-13-29-15-16/h2-7,10,13,15,17H,8-9,11-12,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEJGRSYSFTAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.